molecular formula C10H9ClO3 B6229254 5-chloro-2-cyclopropoxybenzoic acid CAS No. 959749-03-2

5-chloro-2-cyclopropoxybenzoic acid

Cat. No. B6229254
CAS RN: 959749-03-2
M. Wt: 212.6
InChI Key:
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Description

5-Chloro-2-cyclopropoxybenzoic acid is a chemical compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 . It is a building block used in various chemical reactions .

Scientific Research Applications

5-chloro-2-cyclopropoxybenzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biocatalyst, and as a model for studying enzyme-catalyzed reactions. It has also been used in the development of drugs, as a food additive, and in other industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-cyclopropoxybenzoic acid is not completely understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX can lead to a decrease in the production of prostaglandins, which can have various effects on the body.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects. Studies have shown that the compound can inhibit the production of prostaglandins, which can lead to a decrease in inflammation and pain. It has also been shown to have anti-cancer and anti-inflammatory effects, as well as to reduce cholesterol levels.

Advantages and Limitations for Lab Experiments

5-chloro-2-cyclopropoxybenzoic acid has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable and non-toxic. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify. In addition, it is a potent inhibitor of cyclooxygenase, and its effects on the body can be unpredictable.

Future Directions

There are several possible future directions for research on 5-chloro-2-cyclopropoxybenzoic acid. It could be studied further for its potential use in the development of drugs and other industrial applications. It could also be studied for its effects on other enzymes, such as lipoxygenase, which is involved in the synthesis of leukotrienes. In addition, it could be studied further for its potential use as a food additive. Finally, it could be studied for its potential use as a biocatalyst in organic synthesis.

Synthesis Methods

5-chloro-2-cyclopropoxybenzoic acid can be synthesized in a two-step process. The first step involves the reaction of cyclopropylbenzene with a chlorinating agent, such as phosphorus oxychloride, to form the chlorinated cyclopropylbenzene. The second step involves the reaction of the chlorinated cyclopropylbenzene with an acid, such as hydrochloric acid, to form this compound. This two-step process is relatively simple and can be easily performed in the laboratory.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-chloro-2-cyclopropoxybenzoic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2-cyclopropoxybenzaldehyde", "chlorine gas", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "sodium acetate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Conversion of 2-cyclopropoxybenzaldehyde to 5-chloro-2-cyclopropoxybenzaldehyde", "React 2-cyclopropoxybenzaldehyde with chlorine gas in the presence of sodium hydroxide and sulfuric acid to yield 5-chloro-2-cyclopropoxybenzaldehyde.", "Step 2: Conversion of 5-chloro-2-cyclopropoxybenzaldehyde to 5-chloro-2-cyclopropoxybenzonitrile", "React 5-chloro-2-cyclopropoxybenzaldehyde with sodium nitrite and copper sulfate in the presence of hydrochloric acid to yield 5-chloro-2-cyclopropoxybenzonitrile.", "Step 3: Conversion of 5-chloro-2-cyclopropoxybenzonitrile to 5-chloro-2-cyclopropoxybenzoic acid", "React 5-chloro-2-cyclopropoxybenzonitrile with sodium bicarbonate in the presence of water to yield 5-chloro-2-cyclopropoxybenzoic acid.", "Step 4: Purification of 5-chloro-2-cyclopropoxybenzoic acid", "Purify the crude product using a combination of recrystallization and acid-base extraction techniques to obtain pure 5-chloro-2-cyclopropoxybenzoic acid." ] }

CAS RN

959749-03-2

Molecular Formula

C10H9ClO3

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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